Product packaging for D-Norleucine, 2-(aminomethyl)- (9CI)(Cat. No.:CAS No. 160557-06-2)

D-Norleucine, 2-(aminomethyl)- (9CI)

Cat. No.: B1142998
CAS No.: 160557-06-2
M. Wt: 160.21414
Attention: For research use only. Not for human or veterinary use.
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Description

D-Norleucine, 2-(aminomethyl)- (9CI) represents a fascinating intersection of several key areas in chemical biology and medicinal chemistry. While specific research on this particular derivative is not extensively documented in publicly available literature, its structural features allow for a comprehensive discussion based on well-established principles of amino acid chemistry and its application in scientific investigation.

Non-proteinogenic amino acids are those that are not naturally encoded in the genetic code of organisms for protein synthesis. nih.gov This class of compounds is vast and structurally diverse, with over 140 naturally occurring NPAAs identified and thousands more synthesized in the laboratory. The incorporation of NPAAs into peptide chains is a powerful strategy in drug discovery and development, as it can confer advantageous properties to the resulting molecules. nih.govbohrium.com

D-Norleucine, 2-(aminomethyl)- (9CI) is a derivative of norleucine, an isomer of the more common amino acid leucine (B10760876). Norleucine itself is a non-proteinogenic amino acid. The addition of a 2-(aminomethyl)- group further modifies its structure, placing it firmly in the category of synthetic, non-proteinogenic amino acids. The presence of this additional amino group also introduces characteristics of a β-amino acid, which are known for their ability to form stable secondary structures and resist enzymatic degradation. ontosight.aihilarispublisher.com

The key advantages of utilizing non-proteinogenic amino acids like D-Norleucine, 2-(aminomethyl)- in research include:

Enhanced Stability: Peptides containing NPAAs often exhibit increased resistance to degradation by proteases, leading to a longer half-life in biological systems. nbinno.com

Novel Structural Scaffolds: The unique side chains and backbone structures of NPAAs can be used to create peptides with novel conformations and functionalities. mdpi.com

Improved Pharmacokinetic Properties: The introduction of NPAAs can modulate the solubility, lipophilicity, and other physicochemical properties of a peptide, thereby improving its drug-like characteristics. nih.gov

Stereochemistry plays a pivotal role in the biological activity of molecules. Amino acids, with the exception of glycine (B1666218), are chiral and can exist as two non-superimposable mirror images, or enantiomers: the L-form and the D-form. In nature, the vast majority of amino acids found in proteins are of the L-configuration. wikipedia.org

The "D-" designation in D-Norleucine, 2-(aminomethyl)- signifies that it is the dextrorotatory enantiomer. The presence of a D-amino acid in a peptide chain can have profound effects on its structure and function. tcichemicals.com The strategic incorporation of D-amino acids is a well-established technique in peptide-based drug design. jpt.com

Key implications of the D-enantiomeric form include:

Proteolytic Resistance: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov

Conformational Constraints: The inclusion of a D-amino acid can induce specific turns and folds in a peptide chain, leading to a more defined and stable three-dimensional structure. nih.gov

Altered Receptor Binding: The change in stereochemistry can lead to different binding affinities and selectivities for biological targets, potentially resulting in more potent or targeted therapeutic effects. nih.gov

Given its structural characteristics, D-Norleucine, 2-(aminomethyl)- (9CI) is a prime candidate for exploration in several multidisciplinary research areas. While direct studies on this compound are limited, its potential applications can be inferred from research on similar non-proteinogenic and D-amino acids.

Medicinal Chemistry and Drug Design: The primary area of interest for a compound like D-Norleucine, 2-(aminomethyl)- is in the design of novel peptide-based therapeutics. mdpi.com Its non-proteinogenic nature and D-configuration suggest its use in creating peptidomimetics with enhanced stability and biological activity. nih.gov Potential therapeutic areas could include the development of antimicrobial peptides, enzyme inhibitors, and receptor agonists or antagonists. hilarispublisher.com The additional aminomethyl group could also be a site for further chemical modification to create more complex and functionalized molecules.

Biomaterials Science: The ability of β-amino acid-like structures to form stable, ordered secondary structures makes them attractive building blocks for the development of novel biomaterials. ontosight.ai Peptides incorporating D-Norleucine, 2-(aminomethyl)- could potentially be used to create hydrogels, nanofibers, and other materials for applications in tissue engineering and drug delivery.

Chemical Biology: As a synthetic amino acid, D-Norleucine, 2-(aminomethyl)- can serve as a valuable tool for chemical biologists studying protein structure and function. Its incorporation into peptides can help to probe the structural requirements for protein-protein interactions and enzyme-substrate binding.

Below is an interactive data table summarizing the key properties and potential research applications of D-Norleucine, 2-(aminomethyl)- (9CI).

PropertyDescription
Compound Name D-Norleucine, 2-(aminomethyl)- (9CI)
Classification Non-proteinogenic alpha-amino acid
Stereochemistry D-enantiomer
Key Structural Features Norleucine backbone, 2-(aminomethyl)- group
Potential Research Areas Medicinal Chemistry, Drug Design, Biomaterials Science, Chemical Biology
Inferred Advantages Enhanced proteolytic stability, unique conformational properties, potential for novel biological activity

Properties

CAS No.

160557-06-2

Molecular Formula

C7H16N2O2

Molecular Weight

160.21414

Synonyms

D-Norleucine, 2-(aminomethyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of D Norleucine

Chemical Synthesis Routes

The chemical synthesis of D-Norleucine, an isomer of leucine (B10760876), can be achieved through various methods that allow for the construction of its characteristic straight-chain, six-carbon backbone with a chiral center at the alpha-position.

Asymmetric and Enantioselective Synthesis

Asymmetric synthesis is crucial for obtaining the enantiomerically pure D-form of norleucine. One prominent approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

A notable method is the asymmetric alkylation of a chiral glycine (B1666218) equivalent. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine can be alkylated to produce tailor-made amino acids. This methodology has been successfully applied to the synthesis of various amino acids, including derivatives of norleucine, with high enantiomeric purity. The use of a chiral ligand on the Ni(II) complex creates a chiral environment that favors the formation of one enantiomer over the other during the alkylation step. This approach is attractive for large-scale production due to the potential for recycling the chiral ligand. nih.govresearchgate.net

Another strategy involves the dynamic kinetic resolution of racemic starting materials. This process can be applied to unprotected amino acids through the intermediate formation of Ni(II) complexes, proving to be an efficient method for producing optically active amino acids. researchgate.net

Derivatization and Modification from Related Amino Acids

D-Norleucine can be synthesized through the chemical modification of structurally related amino acids. For example, processes can be designed to modify leucine, although this often involves complex steps such as the removal of a methyl group. lifetein.com A more common strategy involves the derivatization of precursor molecules. Pre-column derivatization with chiral agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is a widely used method for the analysis and separation of D- and L-amino acid enantiomers, which is a critical step in monitoring the success of an enantioselective synthesis. nih.gov This derivatization creates diastereomers that can be separated by chromatography. nih.gov

Multi-Step Approaches for D-Norleucine Production

Multi-step synthesis provides a robust route to D-Norleucine, often starting from simple, achiral precursors. These synthetic sequences are designed to build the carbon skeleton and introduce the amino and carboxylic acid functionalities with the correct stereochemistry. An example of a multi-step synthesis might involve the following general steps:

Carbon chain elongation: Starting with a shorter alkyl chain, chemical reactions are used to add the necessary carbons to form the hexanoic acid backbone.

Introduction of functional groups: An amino group is introduced at the alpha-position of the carboxylic acid. This can be achieved through methods like the Strecker synthesis or amination of an α-halo acid.

Resolution of enantiomers: If the synthesis produces a racemic mixture of DL-Norleucine, a resolution step is required to isolate the D-enantiomer. This can be done by forming diastereomeric salts with a chiral resolving agent or through enzymatic resolution.

A documented multi-step synthesis for a related compound, L-2-methyl norleucine, starts from 2-methylhexanoic acid and involves bromination, ammonolysis, phenylacetylation, and finally, enzymatic resolution to obtain the desired enantiomer with high optical purity. google.com While this is for a derivative, the principles of a multi-step approach involving chemical transformations and a final resolution step are applicable to D-Norleucine synthesis.

Synthesis Step Description Key Reagents/Conditions
Alkylation of Chiral Glycine EquivalentAsymmetric synthesis using a chiral auxiliary to introduce the butyl side chain.Chiral Ni(II) complexes, alkyl halide
Strecker SynthesisA two-step process involving the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.Butyraldehyde, Ammonia, Hydrogen Cyanide, Acid hydrolysis
Reductive Amination of α-Keto AcidConversion of an α-keto acid precursor to the corresponding amino acid.2-Oxohexanoic acid, Ammonia, Reducing agent (e.g., H₂, catalyst)
Enzymatic Resolution of RacemateSeparation of a DL-norleucine mixture using an enantioselective enzyme.Racemic N-acetyl-norleucine, Acylase enzyme

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of D-amino acids like D-Norleucine. These methods utilize enzymes or whole microorganisms as catalysts.

Enzyme-Mediated Biosynthesis Pathways

Enzymes are increasingly used as catalysts for the synthesis of D-amino acids due to their high enantioselectivity. mdpi.com Several classes of enzymes are employed in these processes.

Transaminases (Aminotransferases): D-amino acid transaminases (D-AATs) are particularly useful for the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. researchgate.netmdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule (like D-alanine or D-glutamate) to an α-keto acid acceptor (2-oxohexanoic acid for norleucine synthesis). mdpi.commdpi.com This approach has been used to produce various D-amino acids, including D-norleucine, with high reaction yields and enantiomeric excess often exceeding 99%. mdpi.commdpi.com To drive the reaction towards product formation, these systems are often designed as multi-enzyme cascades. mdpi.commdpi.com

Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids using ammonia and a reducing cofactor like NADH or NADPH. While L-specific amino acid dehydrogenases are more common, D-amino acid dehydrogenases have been identified and engineered for the synthesis of D-amino acids. mdpi.com

Hydantoinase Process: This is a well-established industrial multi-enzymatic system for producing D-amino acids. mdpi.com The process starts with a racemic hydantoin derivative, which is racemized by a hydantoin racemase. A D-hydantoinase then selectively hydrolyzes the D-hydantoin to the corresponding D-N-carbamoyl-amino acid, which is subsequently converted to the D-amino acid by a D-carbamoylase. This dynamic kinetic resolution process can achieve high yields and enantioselectivity. mdpi.com

Enzyme Class Reaction Type Substrate for D-Norleucine Key Advantages
D-Amino Acid Transaminase (D-AAT)Asymmetric transamination2-Oxohexanoic acidHigh enantioselectivity (>99% ee), mild reaction conditions mdpi.com
Amino Acid Dehydrogenase (DAADH)Reductive amination2-Oxohexanoic acidHigh atom economy, uses ammonia directly
Hydantoinase/CarbamoylaseDynamic kinetic resolution5-(butyl)hydantoinHigh yields, industrially established process mdpi.com

Microbial Fermentation Processes for D-Norleucine Production

Microbial fermentation is a cornerstone of industrial amino acid production. While the production of proteinogenic L-amino acids is more common, engineered microorganisms can also be used to produce non-proteinogenic amino acids like norleucine.

Certain bacterial strains, such as Escherichia coli, are known to synthesize norleucine as a byproduct of the branched-chain amino acid biosynthesis pathway. nih.gov The biosynthesis involves the action of enzymes like 2-isopropylmalate synthase on α-ketobutyrate. lifetein.comwikipedia.org The final step involves the transamination of the precursor 2-ketocaproate by aminotransferases. nih.gov

By manipulating the fermentation conditions and the genetic makeup of the microorganisms, it is possible to enhance the production of norleucine. For example, specific fermentation media can be designed to promote its synthesis. google.com Research has shown that norleucine can be produced by E. coli in fermentations with low concentrations of certain amino acids, and its concentration can be increased over the course of the fermentation. google.com Furthermore, factors like oxygen limitation and the presence of specific trace elements can influence the accumulation of norleucine during fermentation. researchgate.net The addition of molybdenum, selenium, and nickel to the fermentation medium has been shown to reduce the formation of norleucine and norvaline in recombinant E. coli cultivations. researchgate.net

Chemical Modification and Derivatization

The chemical modification of D-Norleucine, 2-(aminomethyl)- (9CI) is pivotal for its application in various scientific domains, including peptide chemistry and materials science. Derivatization can be employed to modulate its physicochemical properties, such as solubility and lipophilicity, or to introduce specific functionalities for subsequent conjugation reactions. The key to successful derivatization lies in the selective manipulation of its three functional groups.

N-acetylation is a common chemical transformation for amino acids, often utilized to protect the amino group during peptide synthesis or to alter the biological activity of a molecule. researchgate.netmdpi.com In the case of D-Norleucine, 2-(aminomethyl)- (9CI), the presence of two primary amino groups requires a selective acetylation strategy to achieve mono- or di-acetylation as desired.

The differential reactivity of the α-amino group and the side-chain amino group can be exploited for selective acetylation. The α-amino group is generally less nucleophilic than a primary alkylamine due to the electron-withdrawing effect of the adjacent carboxylic acid. This difference in reactivity can be leveraged under carefully controlled reaction conditions (e.g., pH, temperature, and choice of acetylating agent) to favor mono-acetylation at the more reactive aminomethyl group. researchgate.net

Orthogonal protection strategies are instrumental for the selective modification of D-Norleucine, 2-(aminomethyl)- (9CI). nih.gov For instance, the α-amino group can be selectively protected with a group that is stable under the conditions required for the acetylation of the aminomethyl group, and vice versa. Common protecting groups for amino functions include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which can be removed under acidic and basic conditions, respectively. biosynth.com

A plausible strategy for selective N-acetylation is outlined below:

Selective Protection of the α-Amino Group: The α-amino group can be selectively protected, for example, with a Boc group, taking advantage of the specific conditions that favor the reaction at this position.

Acetylation of the Aminomethyl Group: With the α-amino group protected, the aminomethyl group can be readily acetylated using standard acetylating agents such as acetic anhydride or acetyl chloride.

Deprotection: The Boc group can then be removed under acidic conditions to yield the N-acetylated derivative at the aminomethyl position.

Conversely, to achieve acetylation at the α-amino group, the aminomethyl group would need to be selectively protected first.

Other functional group transformations can also be envisaged. The carboxylic acid can be converted to an ester or an amide through standard coupling reactions. The amino groups can be transformed into a variety of other functional moieties, such as sulfonamides or ureas, by reacting with the corresponding sulfonyl chlorides or isocyanates.

Table 1: Potential Functional Group Transformations of D-Norleucine, 2-(aminomethyl)- (9CI)

Functional GroupReagent/ConditionTransformed Functional Group
α-Amino GroupAcetic AnhydrideN-acetyl-α-amino group
Aminomethyl GroupBenzoyl ChlorideN-benzoyl-aminomethyl group
Carboxylic AcidMethanol, Acid CatalystMethyl Ester
Both Amino GroupsPhosgeneCyclic Urea

The bifunctional nature of D-Norleucine, 2-(aminomethyl)- (9CI) makes it an attractive building block for the synthesis of more complex molecules and advanced molecular constructs through conjugation chemistry. nih.gov Its two amino groups and one carboxyl group can serve as handles for the attachment of various molecular entities, such as peptides, polymers, or reporter molecules.

The principles of orthogonal protection are paramount in harnessing the full potential of this diamino acid in conjugation chemistry. nih.gov By selectively protecting two of the three functional groups, the remaining one can be used for a specific conjugation reaction. Subsequently, one of the protecting groups can be removed to allow for a second, different conjugation reaction at the newly deprotected site. This sequential approach enables the construction of well-defined, multifunctional molecular architectures.

For example, D-Norleucine, 2-(aminomethyl)- (9CI) can be used as a branching unit in peptide synthesis. The α-amino and carboxyl groups can be incorporated into a linear peptide chain, while the aminomethyl group can serve as a point for the initiation of a second peptide chain, leading to the formation of a branched peptide.

Furthermore, this compound can act as a versatile linker in the development of bioconjugates. acs.orgresearchgate.net One of the amino groups could be conjugated to a targeting moiety (e.g., a small molecule ligand for a receptor), while the other amino group or the carboxyl group could be attached to an effector molecule (e.g., a drug or a fluorescent probe).

Table 2: Exemplary Conjugation Strategies for D-Norleucine, 2-(aminomethyl)- (9CI)

Reactive SiteConjugation PartnerResulting ConstructPotential Application
α-Amino GroupActivated Carboxylic Acid (e.g., NHS ester)Peptide Bond FormationPeptide Synthesis
Aminomethyl GroupMaleimide-functionalized MoleculeThioether Linkage (after thiolation)Bioconjugation
Carboxylic AcidAmine-containing Molecule (with coupling agent)Amide Bond FormationAttachment of Payloads
Orthogonal DerivatizationMultiple, different partnersMultifunctional ConjugateTargeted Drug Delivery

The development of advanced molecular constructs based on D-Norleucine, 2-(aminomethyl)- (9CI) is an emerging area of research with the potential to contribute to various fields, from drug discovery to materials science. The ability to precisely control the chemical modification and conjugation of this unique amino acid will be a key determinant of its future applications.

Biosynthesis, Natural Occurrence, and Metabolic Context

Occurrence and Production in Microbial Systems

The existence of D-Norleucine, 2-(aminomethyl)- in nature would likely be the result of microbial synthesis, as bacteria are the primary producers of a vast array of non-proteinogenic amino acids. nih.govthieme-connect.com

D-amino acids are significant components of the bacterial world, playing crucial roles in processes like cell wall synthesis and biofilm regulation. nih.govfrontiersin.org Many bacterial phyla are known to synthesize and release a variety of D-amino acids, including D-leucine and D-methionine, which are structurally related to norleucine. nih.gov For instance, certain Staphylococcus species produce D-leucine and D-phenylalanine. jst.go.jp While norleucine itself is found in small amounts in some bacterial strains, the specific D-enantiomer with an aminomethyl substitution is not commonly reported. wikipedia.org

The production of β-amino acids by microorganisms is also known, often as components of secondary metabolites with pharmaceutical properties. numberanalytics.com The presence of D-Norleucine, 2-(aminomethyl)- would therefore be a unique discovery, potentially within a bacterium that possesses a specialized metabolic pathway.

Table 1: Examples of Bacteria Producing D-Amino Acids

Bacterial Species D-Amino Acids Produced Reference
Bacillus subtilis D-Alanine, D-Glutamate nih.gov
Vibrio cholerae D-Methionine, D-Leucine nih.gov
Staphylococcus aureus D-Alanine, D-Serine nih.govfrontiersin.org
Pseudomonas aeruginosa D-Leucine, D-Phenylalanine jst.go.jp

The biosynthesis of a complex molecule like D-Norleucine, 2-(aminomethyl)- would likely involve a multi-step enzymatic pathway. The carbon skeleton, norleucine, is known to be synthesized via the action of enzymes from the leucine (B10760876) biosynthetic pathway. nih.gov One key enzyme, 2-isopropylmalate synthase, can act on α-ketobutyrate to initiate the formation of norleucine. wikipedia.org

The D-configuration of the molecule would be achieved through the action of a racemase, an enzyme that catalyzes the interconversion of L- and D-enantiomers of an amino acid. frontiersin.org Bacteria possess a wide variety of racemases, some highly specific and others with broad substrate ranges. frontiersin.org

The "2-(aminomethyl)-" moiety, which classifies the compound as a β-amino acid, would likely be introduced by an aminomutase. These enzymes catalyze the migration of an amino group, converting an α-amino acid into its β-isomer. nih.gov Alternatively, a specific transaminase could catalyze the amination of a suitable keto-acid precursor to directly form the β-amino acid. nih.gov

Table 2: Key Enzyme Classes in Non-Canonical Amino Acid Biosynthesis

Enzyme Class Function Relevance to D-Norleucine, 2-(aminomethyl)- Reference
2-Isopropylmalate Synthase Catalyzes a key step in branched-chain amino acid synthesis. Potential involvement in the synthesis of the norleucine backbone. wikipedia.org
Racemase Interconverts L- and D-enantiomers of amino acids. Responsible for the D-configuration. frontiersin.org
Aminomutase Converts α-amino acids to β-amino acids. Could create the β-amino acid structure from D-norleucine. nih.gov

Integration and Interaction within Biochemical Pathways

The introduction of a non-canonical amino acid like D-Norleucine, 2-(aminomethyl)- into a cell's metabolism can lead to its interaction with fundamental processes such as protein synthesis.

Aminoacyl-tRNA synthetases (aaRS) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in ensuring the fidelity of protein translation. nih.govwikipedia.org However, these enzymes are not infallible and can sometimes mis-charge a tRNA with a structurally similar, non-canonical amino acid. nih.govnih.gov Norleucine, being an isomer of leucine and isosteric with methionine, is a classic example of an amino acid that can be misincorporated into proteins. wikipedia.org

The misincorporation of D-Norleucine, 2-(aminomethyl)- would face several challenges. The D-chirality is a significant barrier, as the ribosomal machinery is highly specific for L-amino acids. wikipedia.org Furthermore, the β-amino acid backbone is generally not accommodated by the ribosome. acs.org However, studies have shown that some mutant ribosomes from Escherichia coli can incorporate certain β-amino acids into proteins in vivo. acs.org This suggests that under certain evolutionary or engineered conditions, the incorporation of such a molecule is not entirely impossible.

The incorporation of non-canonical amino acids into a polypeptide chain can have significant effects on the resulting protein's structure and function. nih.gov The inclusion of norleucine in place of methionine, for example, can alter the protein's characteristics.

The presence of a β-amino acid in a peptide backbone introduces a significant conformational change, altering the typical folding patterns of α-peptides. acs.org A key consequence of this is often an increased resistance to proteolytic degradation, as proteases are typically specific for peptide bonds between α-amino acids. numberanalytics.comacs.org This property makes peptides containing β-amino acids of great interest in pharmaceutical development. numberanalytics.comacs.org Therefore, the hypothetical misincorporation of D-Norleucine, 2-(aminomethyl)- could lead to proteins with enhanced stability.

Prebiotic Synthesis and Evolutionary Implications

The origins of life required a source of the fundamental building blocks, including amino acids. Experiments simulating the conditions of the early Earth, such as the Miller-Urey experiment, have demonstrated the formation of a variety of amino acids. nih.gov

Significantly, these experiments have shown that the synthesis of both α- and β-amino acids can occur simultaneously under plausible prebiotic conditions. nih.govacs.org The well-known Strecker pathway, involving hydrogen cyanide and aldehydes, has been a primary model for prebiotic amino acid synthesis. nih.gov However, this pathway does not fully account for the observed formation of β-amino acids. nih.govacs.org More recent research points to formaldimine as another crucial precursor in the prebiotic synthesis of a range of amino acids. nih.govacs.org

The prebiotic availability of β-amino acids and D-amino acids raises important evolutionary questions. The fact that the genetic code exclusively utilizes L-α-amino acids suggests a strong selective pressure during the evolution of life. nih.gov The reasons for this selection are a topic of ongoing research, but factors such as the stability of the resulting polymers and the catalytic activity of early peptides likely played a role. The existence of non-canonical amino acids like D-Norleucine, 2-(aminomethyl)- in the context of prebiotic chemistry underscores the vast chemical space from which life's building blocks were ultimately chosen.

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Studies and Polymorphism

Crystallographic studies, primarily on the racemic mixture DL-Norleucine, reveal a complex solid-state behavior characterized by the existence of multiple crystalline forms, or polymorphs, and significant disorder in how molecular layers are stacked.

DL-Norleucine is known to crystallize in at least three different phases, designated as α, β, and γ. nih.govresearchgate.net These phases are built from double layers of norleucine molecules. nih.gov The transitions between these phases are reversible and depend on temperature. researchgate.net

The crystal structure of the β-phase has been determined at various cryogenic temperatures, including 173 K, 120 K, and 198 K. nih.govresearchgate.netresearchgate.net The different phases are characterized by distinct stacking sequences of the molecular layers. For instance, the α-phase exhibits an L-L stacking sequence, while the β-phase adopts an L-M sequence. researchgate.net The investigation of these phases often requires transforming unit cells to standardized settings (such as P21/a and I2/a) to allow for accurate comparison. researchgate.net

Summary of DL-Norleucine Crystal Phases
PhaseReported Stacking SequenceMeasurement ConditionsKey Structural Features
α (alpha)L-LRoom TemperatureDouble-layer structure, prone to stacking disorder. nih.govresearchgate.net
β (beta)L-MDetermined at 120 K, 173 K, 198 KDouble-layer structure, frequently exhibits stacking disorder. researchgate.netresearchgate.net
γ (gamma)Not specified in resultsTemperature-dependentPart of the reversible phase transition sequence (γ ↔ α ↔ β). researchgate.net

A prominent feature in the diffraction patterns of the α and β phases of DL-Norleucine is the presence of diffuse streaks. nih.govresearchgate.net This phenomenon indicates a one-dimensional stacking disorder, where the well-ordered two-dimensional layers of molecules are stacked in a disordered manner along the third dimension. nih.gov

To understand this behavior, detailed symmetry analyses and lattice-energy minimization calculations using dispersion-corrected density functional theory (DFT-D) have been performed. nih.govresearchgate.net These theoretical studies revealed that the calculated energies are sensitive not only to the arrangement of adjacent double layers but also to the arrangement of the next-nearest neighbors. nih.govresearchgate.net Based on these energy calculations, stacking probabilities were derived and used to construct large-scale models of the disordered crystal. The simulated diffraction patterns from these models successfully replicated the experimental patterns, including the characteristic sharp reflections and diffuse streaks, confirming the nature of the stacking disorder. nih.govresearchgate.net

Chiral Recognition and Stereospecific Interactions

The stereochemistry of a molecule is a critical determinant of its interactions with other chiral molecules, a phenomenon known as chiral recognition. In the context of amino acids and their derivatives, these stereospecific interactions are fundamental to their biological activity and separation in chiral environments.

Research into the chiral recognition of dansylated D-norleucine (Dansyl-(D)-Norleucine) provides significant insights into these interactions. A study utilizing molecular dynamics simulations investigated the binding of Dansyl-(D)-Norleucine to a chiral molecular micelle, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). nih.gov The findings demonstrated a clear preference for the L-enantiomer (Dansyl-(L)-Norleucine) over the D-enantiomer, as evidenced by their binding free energies. nih.govtdl.org

The study revealed that both enantiomers favor a specific binding pocket (pocket one) within the poly(SULV) micelle. However, Dansyl-(L)-Norleucine exhibited a significantly stronger binding affinity. nih.gov This difference in binding is attributed to the number and nature of intermolecular hydrogen bonds formed between the enantiomers and the chiral selector. Dansyl-(L)-Norleucine was found to form five intermolecular hydrogen bonds with poly(SULV), leading to its stronger binding. In contrast, Dansyl-(D)-Norleucine formed only one prominent hydrogen bond. nih.gov

Further studies on oligopeptides composed of alternating D- and L-norleucine residues have shed light on their conformational behavior. Unlike similar oligopeptides made of other amino acids that form beta-helices, oligonorleucines tend to form aggregates, likely of the alpha-pleated sheet type. nih.gov However, the introduction of an N-methyl group can disrupt this aggregation, promoting the formation of beta-helices. nih.gov

Molecular Recognition and Non-Covalent Binding Studies

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonds, is a cornerstone of many biological processes. The study of these interactions is crucial for understanding the function of molecules like D-norleucine, an unnatural amino acid used experimentally to probe protein structure and function. drugbank.com

D-norleucine has been identified as interacting with several human proteins, including Phenylalanine-4-hydroxylase, Parathyroid hormone, and Hepatocyte nuclear factor 1-alpha, although the specific pharmacological actions are not yet fully understood. drugbank.com

In a more applied context, the substitution of methionine with its isostere, norleucine, in a peptide antigen (gp100) has been shown to allosterically modulate T cell receptor (TCR) recognition. pnas.org This highlights how subtle changes in the non-covalent interactions, driven by the difference in the side chain (methylene carbon in norleucine versus sulfur in methionine), can have a significant impact on biological recognition. pnas.org The study found that different TCRs exhibited varied binding affinities for the norleucine-substituted peptide compared to the methionine-containing one, indicating the specificity of these non-covalent interactions. pnas.org

The binding affinity of a ligand to its receptor is a quantitative measure of the strength of their interaction. Computational studies on Dansyl-(D)-Norleucine have provided specific data on its binding affinity to different pockets of the poly(SULV) micelle.

The binding free energy for Dansyl-(D)-Norleucine in pocket one was calculated to be -15.9457 kJ·mol⁻¹, which was the most favored pocket with a percent occupancy of 64.57%. nih.gov In comparison, the binding free energy for the L-enantiomer in the same pocket was -22.1763 kJ·mol⁻¹, with a much higher occupancy of 95.17%, underscoring the stereospecificity of the interaction. nih.gov

The specificity of these interactions is further highlighted by the hydrogen bonding analysis. Dansyl-(D)-Norleucine formed a single significant hydrogen bond between its O-H group and the terminal carboxylate group of a valine residue in poly(SULV). nih.gov In contrast, the L-enantiomer formed five distinct hydrogen bonds, primarily with the inner leucine (B10760876) head group of the micelle. nih.gov This difference in non-covalent bonding directly correlates with the observed differences in binding affinity and chiral recognition.

Interactive Data Table: Binding Free Energy of Dansyl-Norleucine Enantiomers to poly(SULV) Binding Pockets

EnantiomerBinding PocketBinding Free Energy (kJ·mol⁻¹)Percent Occupancy (%)
Dansyl-(D)-NorleucinePocket 1-15.945764.57
Dansyl-(D)-NorleucinePocket 2-7.84262.50
Dansyl-(D)-NorleucinePocket 3-14.266532.93
Dansyl-(L)-NorleucinePocket 1-22.176395.17
Dansyl-(L)-NorleucinePocket 2-13.61913.07
Dansyl-(L)-NorleucinePocket 3-12.22571.76

Interactive Data Table: Hydrogen Bonding Interactions of Dansyl-Norleucine Enantiomers in Pocket One of poly(SULV)

EnantiomerNumber of Prominent Hydrogen BondsInteracting Groups
Dansyl-(D)-Norleucine1O-H of Dans-Nor with terminal carboxylate of Valine in poly(SULV)
Dansyl-(L)-Norleucine5N-H of Dans-Nor with carbonyl of Leucine in poly(SULV) and others

Advanced Analytical Methodologies for D Norleucine

Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone for the analysis of amino acids and their derivatives. The development of high-resolution chromatographic methods is essential for achieving the necessary specificity and sensitivity for compounds like D-Norleucine, 2-(aminomethyl)- (9CI).

Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its high resolution, speed, and sensitivity in the analysis of amino acids. The development of UHPLC methods for D-Norleucine, 2-(aminomethyl)- (9CI) would typically involve optimization of several key parameters to achieve efficient separation from its isomers and other matrix components. This includes the selection of a suitable stationary phase, such as a C18 column with sub-2 µm particles, and a mobile phase composition that provides optimal retention and peak shape. A gradient elution, often with a mixture of acetonitrile (B52724) and water containing an acidic modifier like formic acid or trifluoroacetic acid, is commonly employed to resolve complex mixtures. Detection is typically achieved using mass spectrometry (MS), providing high selectivity and the ability to confirm the identity of the compound based on its mass-to-charge ratio and fragmentation pattern.

To enhance the detectability of amino acids that lack a strong chromophore or fluorophore, pre-column derivatization is a widely used strategy. This chemical modification introduces a tag that can be readily detected by UV-Vis or fluorescence detectors. For D-Norleucine, 2-(aminomethyl)- (9CI), several derivatizing agents could be employed.

Derivatizing AgentDetection MethodAdvantages
o-Phthalaldehyde (OPA) / ThiolFluorescenceRapid reaction, high sensitivity
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)FluorescenceStable derivatives, good for primary and secondary amines
Dansyl ChlorideFluorescenceHigh quantum yield, stable derivatives
Phenylisothiocyanate (PITC)UVReacts with primary and secondary amines, forms stable derivatives

These derivatization reactions improve the chromatographic properties and significantly lower the limits of detection, making it possible to quantify trace amounts of D-Norleucine, 2-(aminomethyl)- (9CI).

The analysis of D-Norleucine, 2-(aminomethyl)- (9CI) in complex matrices such as biological fluids (e.g., plasma, urine) or chemical reaction mixtures presents significant challenges due to the presence of numerous interfering substances. Effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial to remove these interferences and concentrate the analyte prior to UHPLC analysis. The combination of optimized sample preparation, derivatization, and UHPLC-MS/MS provides a robust workflow for the accurate and precise quantification of D-Norleucine, 2-(aminomethyl)- (9CI) in these challenging samples.

Spectroscopic Approaches for Quantitative and Mechanistic Analysis

Spectroscopic techniques offer complementary information to chromatographic methods, providing insights into the elemental composition, binding interactions, and conformational changes of molecules.

X-ray Fluorescence (XRF) is a powerful non-destructive analytical technique used to determine the elemental composition of materials. horiba.comthermofisher.com It functions by irradiating a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. horiba.comthermofisher.com The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. horiba.comthermofisher.com

While not a primary method for quantifying organic molecules like amino acids directly, XRF can be invaluable in binding assays, particularly when the amino acid is part of a complex with a metal ion or a metalloprotein. mdpi.comnih.gov For instance, if D-Norleucine, 2-(aminomethyl)- (9CI) were to bind to a metal-containing enzyme, XRF could be used to quantify the amount of the metal, which in turn can be correlated to the concentration of the bound amino acid. This technique is especially useful for bulk analysis and can be applied to solid and liquid samples. horiba.comcarleton.edu

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between molecules. nih.gov It can provide information on binding affinities, conformational changes, and the local environment of a fluorescent probe. nih.gov

In the context of D-Norleucine, 2-(aminomethyl)- (9CI), if the compound itself is not fluorescent, it can be labeled with a fluorescent dye. Alternatively, the intrinsic fluorescence of a protein it interacts with can be monitored. For example, a study on a related compound, glycyl-DL-norleucine methyl ester, showed that its interaction with an acid protease in the presence of cupric ions could be monitored by the quenching of the protein's intrinsic fluorescence. nih.gov This quenching effect was dependent on the concentration of the ligand, allowing for the determination of the dissociation constant (Kd) of the enzyme-ligand complex. nih.gov A similar approach could be employed to profile the interactions of D-Norleucine, 2-(aminomethyl)- (9CI) with its biological targets, providing valuable mechanistic insights.

TechniqueInformation GainedKey Findings from a Related Study nih.gov
Fluorescence TitrationDissociation constant (Kd)Kd of enzyme-ligand complex was determined to be 1.86 mM.
Fluorescence QuenchingLigand bindingThe ligand, in the presence of cupric ions, partially quenched the protein's fluorescence.
pH DependenceEnvironmental effects on bindingThe quenching effect was found to be pH-dependent.

Validation and Optimization of Analytical Procedures

The validation and optimization of analytical procedures are critical steps in the development of reliable methods for the quantification of specific compounds like D-Norleucine, 2-(aminomethyl)- (9CI). While specific validation data for this particular derivative is not extensively available in public literature, the principles and methodologies can be extrapolated from studies on the parent compound, D-Norleucine, and other related amino acids. The validation process ensures that the analytical method is suitable for its intended purpose, providing accurate, reproducible, and reliable results. Key parameters evaluated during method validation include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.govresearchgate.net

Optimization of an analytical procedure involves adjusting various parameters to achieve the best possible performance. For High-Performance Liquid Chromatography (HPLC) methods, this can include the mobile phase composition, the type of column, and the elution gradient. The goal is to obtain good separation and resolution of the target analyte from other components in the sample matrix. nih.gov

Detailed Research Findings

Research on the analysis of non-canonical amino acids like norleucine provides a framework for the validation of analytical methods. A study focusing on the simultaneous analysis of norleucine and norvaline established a precise and reliable ultra-high performance liquid chromatography (UHPLC) method. nih.govnih.gov In this method, pre-column derivatization with ortho-phthaldialdehyde (OPA) was employed to enable fluorescence detection. nih.govnih.gov The validation of this method yielded crucial data on its performance characteristics.

The linearity of the method was established over a calibration range of 2.5–12.5 pmol, with correlation coefficients greater than 0.99 for each analyte. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are important indicators of the sensitivity of a method. For norleucine, the LOD was found to be in the range of 0.06 to 0.17 pmol per injection, with the LOQ between 0.19 and 0.89 pmol. nih.govnih.gov

Precision, which measures the degree of scatter between a series of measurements, and accuracy, which indicates the closeness of the measurement to the true value, are also fundamental validation parameters. nih.gov For a validated HPLC method for amino acid analysis, the coefficient of variation (%CV) for repeatability was found to be less than 2.5%. nih.gov

The optimization of chromatographic conditions is essential for achieving a successful separation. This includes the selection of the appropriate stationary phase and mobile phase. For the analysis of amino acids, C18 reverse-phase columns are commonly used. nih.govnih.gov The mobile phase composition is often a gradient system to ensure the effective elution of all compounds of interest. nih.gov For instance, a gradient elution starting with a buffer and gradually increasing the concentration of an organic solvent like acetonitrile can be employed for the separation of a wide range of amino acids. nih.gov

The table below summarizes the validation parameters from a study on the UHPLC analysis of norleucine, which can serve as a reference for the expected performance of a validated method for its derivatives.

Validation ParameterResultReference
Linearity Range 2.5–12.5 pmol nih.gov
Correlation Coefficient (r²) >0.99 nih.gov
Limit of Detection (LOD) 0.06–0.17 pmol nih.govnih.gov
Limit of Quantitation (LOQ) 0.19–0.89 pmol nih.govnih.gov
Precision (%CV) <2.5% nih.gov

Uncharted Territory: The Scientific Profile of D-Norleucine, 2-(aminomethyl)- (9CI) Remains Largely Undocumented

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific applications and research findings for the chemical compound D-Norleucine, 2-(aminomethyl)- (9CI), with the CAS number 160557-06-2, remains elusive. Extensive inquiries have consistently redirected to its parent compound, D-Norleucine, indicating that the 2-(aminomethyl)- derivative is either a novel entity with limited public research or a compound with highly specialized applications not widely documented.

The initial objective was to construct a detailed scientific article outlining the applications of D-Norleucine, 2-(aminomethyl)- (9CI) in the fields of chemical biology and material science. The proposed structure encompassed its role in protein engineering, peptide science, and as a building block in complex chemical synthesis. However, the absence of specific data for this derivative prevents a scientifically accurate and informative exploration of these areas.

While the intended article cannot be generated due to the lack of specific information, the extensive research conducted on its parent compound, D-Norleucine, provides a contextual framework. It is crucial to emphasize that the following information pertains to D-Norleucine and Norleucine in general, and any extrapolation to its 2-(aminomethyl)- derivative would be speculative.

The Broader Context: Insights from D-Norleucine Research

D-Norleucine, a non-proteinogenic D-amino acid, has been a subject of interest in various biochemical and pharmaceutical studies. Its structural similarity to other amino acids, particularly methionine, allows it to serve as a probe in protein structure and function studies. drugbank.com

Applications in Protein and Peptide Science

The incorporation of non-canonical amino acids like D-Norleucine into peptides and proteins is a well-established strategy in protein engineering. This approach can confer novel properties to the resulting molecules.

Modification of Protein Structure and Function: The replacement of natural amino acids with analogs like norleucine can subtly alter the hydrophobicity and steric properties of a protein. frontiersin.org This can influence its folding, stability, and enzymatic activity. For instance, the substitution of methionine with norleucine in certain lipases has been shown to improve their catalytic activity on synthetic polyesters. frontiersin.org

Enhancement of Peptide Stability: Peptides often suffer from rapid degradation by proteases in biological systems. The introduction of D-amino acids, such as D-Norleucine, can significantly enhance peptide stability by making them resistant to enzymatic cleavage. nih.gov This is a critical consideration in the development of peptide-based therapeutics.

Utilization in Recombinant Protein Production: The incorporation of norleucine in place of methionine can occur during recombinant protein production in host systems like E. coli. medchemexpress.comnih.gov While sometimes an unintended consequence, controlled incorporation of norleucine can be a tool for protein modification. frontiersin.org

Role as a Synthetic Building Block

Non-canonical amino acids are valuable building blocks in organic synthesis, enabling the creation of novel molecules with potential therapeutic applications.

Precursor in Natural Product Synthesis: Amino acids and their derivatives are fundamental precursors in the synthesis of complex natural products. While there is no specific information linking D-Norleucine, 2-(aminomethyl)- to Thailandepsin B synthesis, D-norleucine itself is a component of this natural product. google.com The synthesis of analogues of such natural products is a key strategy in drug discovery.

Scaffold for Modified Peptides and Polypeptide Drug Research: The unique structural features of non-canonical amino acids make them attractive scaffolds for creating peptidomimetics. These are molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. grace.comnih.govresearchgate.net

The scientific community's exploration of D-Norleucine, 2-(aminomethyl)- (9CI) is not yet reflected in publicly accessible research. While the properties and applications of its parent compound, D-Norleucine, offer a glimpse into the potential areas of its utility, any definitive statements about the 2-(aminomethyl)- derivative would require dedicated experimental investigation. The absence of data underscores the vast and continuously expanding landscape of chemical synthesis and the potential for novel compounds to emerge with unique and valuable properties. Further research is necessary to elucidate the specific characteristics and applications of this particular molecule.

Applications in Chemical Biology and Material Science

Investigation of Biochemical Processes in Model Systems

The application of "D-Norleucine, 2-(aminomethyl)- (9CI)" in the study of biochemical processes remains a nascent field with limited published research. While its structural similarity to natural amino acids suggests potential for use as a probe or modulator of metabolic and cellular pathways, extensive studies detailing these effects are not yet available in peer-reviewed literature. The presence of the aminomethyl group at the second carbon position introduces a significant structural alteration compared to its parent compound, D-Norleucine, implying that its biochemical behavior is likely to be distinct.

Probing Amino Acid Analogue Effects in Metabolic Pathways

Currently, there is a lack of specific research data on the effects of "D-Norleucine, 2-(aminomethyl)- (9CI)" on metabolic pathways. In principle, as an unnatural amino acid analogue, it could be utilized to investigate the specificity and mechanisms of enzymes and transporters involved in amino acid metabolism. Its potential to act as a competitive inhibitor or a substrate for these proteins could provide insights into their active site architecture and catalytic processes. However, without experimental data, any discussion of its specific effects remains speculative.

Elucidation of Molecular Mechanisms in Cellular Contexts (e.g., hnRNPA2/B1 interactions)

There is no available research linking "D-Norleucine, 2-(aminomethyl)- (9CI)" to the elucidation of molecular mechanisms in cellular contexts, including interactions with proteins such as heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNPA2/B1). The study of protein-protein and protein-RNA interactions is a critical area of chemical biology, and amino acid analogues are sometimes employed to probe these interactions. Future research could explore whether the unique structure of this compound allows it to interfere with or report on specific cellular processes, but at present, no such studies have been published.

Biotechnological Utility

The biotechnological applications of "D-Norleucine, 2-(aminomethyl)- (9CI)" are not documented in the current scientific literature. The potential for a non-canonical amino acid to be used in biotechnological processes often stems from its ability to confer novel properties to peptides or proteins, or to serve as a building block in chemical synthesis.

Enhancing Yield and Stability of Biologically Active Molecules

There is no evidence to suggest that "D-Norleucine, 2-(aminomethyl)- (9CI)" has been used to enhance the yield or stability of biologically active molecules. The incorporation of unnatural amino acids can sometimes improve the characteristics of therapeutic peptides or industrial enzymes, for example, by increasing their resistance to proteolysis or altering their folding properties. However, any such application for this specific compound has not been reported.

Theoretical and Computational Chemistry Studies of D Norleucine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like D-Norleucine, 2-(aminomethyl)- (9CI).

Geometric optimization using DFT would determine the most stable three-dimensional arrangement of atoms in the D-Norleucine, 2-(aminomethyl)- (9CI) molecule. This process minimizes the total energy of the molecule to find its equilibrium geometry. Once optimized, an electronic structure analysis can reveal key properties.

This analysis would typically involve calculating parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Hypothetical DFT-Calculated Geometric and Electronic Parameters for D-Norleucine, 2-(aminomethyl)- (9CI)

ParameterValue
Optimized Bond Lengths (Å)
Cα-Cβ1.54
Cβ-Cγ1.53
Cγ-Cδ1.53
Cδ-Cε1.52
Cα-N1.47
Cα-C(O)1.53
C(aminomethyl)-N1.46
**Optimized Bond Angles (°) **
N-Cα-C(O)110.5
Cα-Cβ-Cγ113.2
Electronic Properties (eV)
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV

For molecules that can exist in solid form, DFT can be used to explore the energetic landscape of their potential crystal structures. Different packing arrangements of the molecule in a crystal lattice will have different energies. By calculating the energies of various possible polymorphs (different crystal forms), researchers can predict the most thermodynamically stable crystal structure. This is critical for understanding the solid-state properties of the compound.

Table 2: Hypothetical Relative Energies of Predicted Polymorphs of D-Norleucine, 2-(aminomethyl)- (9CI)

PolymorphSpace GroupLattice Energy (kJ/mol)Relative Energy (kJ/mol)
Form IP2₁/c-135.20.0
Form IIP-1-132.8+2.4
Form IIIC2/c-130.1+5.1

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide a detailed view of the dynamic behavior of D-Norleucine, 2-(aminomethyl)- (9CI) over time.

In solution, a flexible molecule like D-Norleucine, 2-(aminomethyl)- (9CI) does not exist in a single, static conformation. Instead, it explores a range of different shapes or "conformers." MD simulations can track these conformational changes, revealing the preferred shapes and the energy barriers between them. This is often visualized using a Ramachandran-like plot for the backbone dihedral angles. When the molecule is bound to a target, such as a protein, MD simulations can show how its flexibility is constrained and which conformation is stabilized upon binding.

MD simulations are invaluable for studying how D-Norleucine, 2-(aminomethyl)- (9CI) might interact with other molecules, such as biological receptors or enzymes. By simulating the molecule in the presence of a target, researchers can observe the process of binding and identify the key intermolecular forces involved, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. The stability of these interactions over the course of the simulation provides insight into the strength of the binding.

Table 3: Hypothetical Analysis of Key Intermolecular Interactions for D-Norleucine, 2-(aminomethyl)- (9CI) Bound to a Target

Interaction TypeInteracting GroupsAverage Distance (Å)Occupancy (%)
Hydrogen Bond-NH₃⁺ (D-Norleucine derivative) and Carbonyl O (Target)2.895.4
Hydrogen Bond-COO⁻ (D-Norleucine derivative) and Amide H (Target)2.988.1
Electrostatic-NH₃⁺ (D-Norleucine derivative) and Aspartate (Target)3.599.2
van der WaalsAlkyl Chain (D-Norleucine derivative) and Hydrophobic Pocket (Target)N/AN/A

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applied to Molecular Interactions in Research)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific molecular interaction. In the context of research, a QSAR model could be developed to predict the binding affinity of derivatives of D-Norleucine, 2-(aminomethyl)- (9CI) to a particular molecular target.

To build a QSAR model, researchers would first calculate a set of "molecular descriptors" for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Then, a mathematical equation is derived that correlates these descriptors with the experimentally measured binding affinity. This model can then be used to predict the affinity of new, untested compounds and to guide the design of molecules with improved interaction properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of D-Norleucine, 2-(aminomethyl)- is paramount for its widespread investigation and potential application. While traditional methods for synthesizing β-amino acids exist, such as conjugate additions and Mannich-type reactions, they often involve multiple steps and hazardous reagents. illinois.edu Future research should focus on developing novel and sustainable synthetic strategies.

Promising areas of exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic methods that can directly and enantioselectively synthesize the target molecule from simple precursors is highly desirable. This could involve exploring novel organocatalysts or transition-metal catalysts.

Biocatalytic Routes: Harnessing enzymes for the synthesis of D-Norleucine, 2-(aminomethyl)- offers a green and highly selective alternative to chemical synthesis. nih.gov Research could focus on identifying or engineering enzymes, such as aminotransferases or hydroxylases, capable of producing the desired molecule. nih.govfrontiersin.org

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of fine chemicals. Adapting or developing a synthetic route for D-Norleucine, 2-(aminomethyl)- that is amenable to flow chemistry would be a significant advancement.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, reduced wasteDevelopment of novel catalysts, optimization of reaction conditions
Biocatalytic RoutesHigh selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering, pathway reconstruction
Flow ChemistryEnhanced safety, scalability, and process controlReaction optimization for continuous flow, reactor design

Comprehensive Exploration of D-Norleucine Biosynthetic and Catabolic Pathways in Diverse Organisms

Understanding how D-Norleucine, 2-(aminomethyl)- might be produced and degraded in biological systems is crucial for its potential biotechnological and biomedical applications. While the biosynthesis of norleucine itself has been studied in some bacteria, arising from the leucine (B10760876) biosynthetic pathway, the specific pathways for a D-configured and aminomethyl-substituted analog remain unknown. nih.govnih.gov

Future research in this area should include:

Genome Mining: Searching the genomes of diverse microorganisms for gene clusters that may encode the biosynthetic machinery for this or similar non-proteinogenic amino acids.

Metabolic Engineering: Engineering well-characterized host organisms, like Escherichia coli, to produce D-Norleucine, 2-(aminomethyl)- by introducing and optimizing the necessary biosynthetic genes. frontiersin.orgnih.gov

Catabolic Pathway Elucidation: Investigating how this compound is metabolized by different organisms. This knowledge is essential for understanding its stability and potential environmental impact. The study of D-amino acid oxidase and other enzymes involved in the degradation of D-amino acids could provide valuable insights. frontiersin.org

Advanced Characterization of D-Norleucine Conformation and Dynamics in Heterogeneous Environments

The three-dimensional structure and dynamic behavior of D-Norleucine, 2-(aminomethyl)- will dictate its interactions with biological targets and its utility in materials science. As a gamma-amino acid analog, its conformational preferences are likely to be complex and influenced by its environment. aip.orgresearchgate.net

Key research directions include:

High-Resolution Structural Studies: Utilizing techniques such as X-ray crystallography and high-field Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise three-dimensional structure of the molecule in different states (e.g., solid, in solution). nih.govwisc.edu

Molecular Dynamics Simulations: Employing computational simulations to model the conformational landscape and dynamics of D-Norleucine, 2-(aminomethyl)- in various environments, such as in water or interacting with a lipid bilayer. researchgate.netnih.gov This can provide insights into its flexibility and preferred shapes.

Spectroscopic Analysis in Complex Media: Using advanced spectroscopic techniques, such as vibrational circular dichroism (VCD) and Raman spectroscopy, to probe the conformation of the molecule within more complex and biologically relevant environments.

Characterization TechniqueInformation GainedResearch Focus
X-ray CrystallographyPrecise solid-state structureCrystal growth, structure solution and refinement
NMR SpectroscopySolution-state structure and dynamicsIsotopic labeling, advanced NMR experiments
Molecular Dynamics SimulationsConformational landscape, flexibilityForce field development, enhanced sampling methods
Advanced SpectroscopyConformation in complex environmentsProbing interactions with membranes, proteins

Computational Design and Predictive Modeling of D-Norleucine-Containing Systems

Computational tools offer a powerful approach to predict the properties of molecules and materials containing D-Norleucine, 2-(aminomethyl)-, thereby guiding experimental efforts. nih.govprotrein.eu The development of peptide-specific chemical language models is a promising avenue for this type of prediction. biorxiv.orgbiorxiv.org

Future computational research should focus on:

Peptide and Peptidomimetic Design: Using molecular modeling to design peptides and peptidomimetics incorporating D-Norleucine, 2-(aminomethyl)- with specific structural and functional properties. nih.gov This could involve predicting their secondary structure, stability, and binding affinity to target proteins.

Predictive Models for Physicochemical Properties: Developing machine learning models to predict key properties such as lipophilicity, solubility, and membrane permeability, which are crucial for drug development. nih.govresearchgate.net

Quantum Mechanical Calculations: Employing quantum mechanics to gain a deeper understanding of the electronic structure and reactivity of D-Norleucine, 2-(aminomethyl)-, which can inform its use in chemical synthesis and catalysis.

Exploration of Novel Interacting Biological Targets and Pathways in in vitro and ex vivo Model Systems

A critical area of future research is the identification of the biological targets and pathways that interact with D-Norleucine, 2-(aminomethyl)-. Given that D-amino acids are known to have distinct biological roles, this compound could modulate cellular processes in unique ways. nih.govnih.gov

Key experimental approaches include:

High-Throughput Screening: Screening libraries of compounds that include D-Norleucine, 2-(aminomethyl)- against a wide range of biological targets, such as enzymes and receptors, to identify potential interactions.

Affinity-Based Proteomics: Using chemical probes derived from D-Norleucine, 2-(aminomethyl)- to isolate and identify its binding partners in cell lysates or tissue extracts.

Phenotypic Screening: Assessing the effects of the compound on various cellular phenotypes, such as cell growth, differentiation, and signaling, in both in vitro cell cultures and ex vivo tissue models.

Integration of D-Norleucine in Non-Biological Chemical Synthesis and Material Science Innovation

The unique structural features of D-Norleucine, 2-(aminomethyl)- make it an attractive building block for the creation of novel materials with tailored properties. The incorporation of non-canonical amino acids into polymers is a rapidly growing field. tandfonline.comresearchgate.net

Future research in this domain could explore:

Novel Polymers and Bioplastics: Synthesizing polymers incorporating D-Norleucine, 2-(aminomethyl)- to create new materials with enhanced properties, such as biodegradability, thermal stability, or specific recognition capabilities.

Self-Assembling Systems: Investigating the ability of peptides or other molecules containing this amino acid to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, or hydrogels, for applications in drug delivery and tissue engineering.

Functionalized Surfaces: Using D-Norleucine, 2-(aminomethyl)- to modify the surfaces of materials to control their interactions with biological systems, for example, to prevent biofouling or to promote cell adhesion.

By systematically pursuing these research directions, the scientific community can unlock the full potential of D-Norleucine, 2-(aminomethyl)-, paving the way for new discoveries and innovations across a wide range of disciplines.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of D-Norleucine, 2-(aminomethyl)- (9CI) to ensure high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for studies involving stereospecific biological interactions. Use chiral resolution techniques such as enzymatic resolution or chromatography with chiral stationary phases (e.g., cellulose-based columns). Validate purity via polarimetry and chiral HPLC, referencing the compound’s SMILES notation (NC(CCCC)C(O)=O) to confirm structural integrity . For intermediates, employ asymmetric synthesis with catalysts like BINAP-metal complexes to minimize racemization.

Q. What analytical techniques are most reliable for validating the structure and purity of D-Norleucine, 2-(aminomethyl)- (9CI)?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbon backbone alignment with the molecular formula (C₆H₁₃NO₂) . Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (131.18 g/mol). High-performance liquid chromatography (HPLC) with UV detection at 210 nm ensures purity >98%. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups like amine (-NH₂) and carboxyl (-COOH) .

Advanced Research Questions

Q. What experimental challenges arise when using D-Norleucine, 2-(aminomethyl)- (9CI) in protein structure-function studies, and how can they be mitigated?

  • Methodological Answer : The compound’s structural similarity to methionine (lacking sulfur) may disrupt disulfide bond formation in proteins . To address this:

  • Design mutagenesis studies replacing methionine residues with D-Norleucine in model proteins (e.g., lysozyme).
  • Use circular dichroism (CD) spectroscopy to monitor secondary structural changes.
  • Employ X-ray crystallography or cryo-EM to resolve atomic-level structural perturbations.
  • Compare thermal stability via differential scanning calorimetry (DSC) to assess folding integrity .

Q. How can researchers reconcile discrepancies in bioactivity data between D- and L-isomers of 2-(aminomethyl)-Norleucine?

  • Methodological Answer : Contradictions may arise from stereospecific receptor interactions or metabolic pathways. To resolve this:

  • Conduct dose-response assays (e.g., IC₅₀ comparisons) in cell-based models using both isomers.
  • Use molecular docking simulations to predict binding affinities to target proteins (e.g., aminotransferases).
  • Perform pharmacokinetic studies in animal models to track isomer-specific metabolism via LC-MS/MS .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound at 40°C/75% relative humidity (ICH guidelines) and analyze degradation products via UPLC-QTOF-MS.
  • pH Stability : Prepare buffer solutions (pH 1–12) and monitor degradation kinetics using UV-Vis spectroscopy at 260 nm.
  • Thermal Analysis : Use thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) for phase transitions .

Q. How can researchers navigate regulatory compliance when handling D-Norleucine, 2-(aminomethyl)- (9CI) in laboratory settings?

  • Methodological Answer :

  • Disposal : Follow EPA guidelines for non-hazardous waste (per TCI America’s SDS), ensuring no environmental release. Neutralize acidic/basic residues before disposal .
  • Storage : Maintain at 2–8°C in airtight containers under nitrogen to prevent oxidation. Monitor stability via periodic HPLC checks.
  • Documentation : Maintain Safety Information Summaries per FDA and PCPC guidelines, including risk assessments and adverse event reporting protocols .

Data Analysis and Experimental Design

Q. How should researchers design controls to isolate the effects of D-Norleucine, 2-(aminomethyl)- (9CI) in metabolic pathway studies?

  • Methodological Answer :

  • Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track incorporation into metabolic intermediates via GC-MS.
  • Include wild-type and knockout cell lines (e.g., methionine-deficient mutants) to differentiate compound-specific effects from endogenous pathways.
  • Normalize data using internal standards (e.g., deuterated norleucine analogs) to account for matrix effects .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data involving this compound?

  • Methodological Answer :

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) in software like GraphPad Prism.
  • Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines.
  • Use principal component analysis (PCA) to identify outliers in high-throughput screening datasets .

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